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Compound of Interest

Compound Name:
3-(3-Fluorophenyl)-2,2-

dimethylpropanal

CAS No.: 72475-10-6

Cat. No.: B1446732

Get Quote

Foreword
In the landscape of modern medicinal chemistry and materials science, the strategic

incorporation of fluorine atoms into organic scaffolds is a widely recognized strategy for

modulating physicochemical and biological properties. This guide provides a comprehensive

technical overview of 3-(3-Fluorophenyl)-2,2-dimethylpropanal, a molecule of interest for its

potential as a versatile building block. While direct experimental data for this specific compound

is limited in publicly accessible literature, this document leverages established chemical

principles and data from structurally related analogs to present a scientifically grounded

resource for researchers, scientists, and professionals in drug development. We will delve into

its chemical identity, propose a plausible synthetic route based on established methodologies,

and discuss its potential applications, particularly in the realm of pharmaceutical research.

Chemical Identity and Structure
3-(3-Fluorophenyl)-2,2-dimethylpropanal is an aromatic aldehyde characterized by a 3-

fluorophenyl group linked to a neopentyl aldehyde scaffold. The presence of the fluorine atom
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at the meta-position of the phenyl ring and the sterically hindered dimethyl-substituted alpha-

carbon of the aldehyde are key structural features that are anticipated to influence its reactivity

and biological activity.

Molecular Structure
The chemical structure of 3-(3-Fluorophenyl)-2,2-dimethylpropanal is depicted below:

Caption: Chemical structure of 3-(3-Fluorophenyl)-2,2-dimethylpropanal.

Chemical Identifiers
Identifier Value Source

IUPAC Name
3-(3-Fluorophenyl)-2,2-

dimethylpropanal
-

CAS Number 72475-10-6 [1]

Molecular Formula C11H13FO [1]

Molecular Weight 180.22 g/mol [1]

SMILES
O=CC(C)

(C)CC1=CC=CC(F)=C1
[1]

Physicochemical Properties (Predicted)
Due to the absence of published experimental data, the following physicochemical properties

are predicted based on the compound's structure and data from similar molecules. These

values should be considered estimates and require experimental verification.
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Property Predicted Value Notes

Boiling Point ~230-250 °C

Estimated based on the

molecular weight and structural

similarity to other aromatic

aldehydes.

LogP ~3.0-3.5

The presence of the

fluorophenyl group increases

lipophilicity compared to the

non-fluorinated analog.

Solubility

Insoluble in water; soluble in

common organic solvents

(e.g., ethanol, acetone,

dichloromethane).

Typical for a moderately sized

organic molecule with a

significant hydrocarbon

backbone.

Proposed Synthesis
A plausible and efficient synthetic route to 3-(3-Fluorophenyl)-2,2-dimethylpropanal can be

adapted from the known synthesis of its structural analog, 2,2-dimethyl-3-(3-

methylphenyl)propanal[2]. The proposed method involves the alkylation of isobutyraldehyde

with a suitable 3-fluorobenzyl halide under phase-transfer catalysis conditions.

Reaction Scheme
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3-Fluorobenzyl bromide

NaOH, Toluene
Tetrabutylammonium bromide (TBAB)

70 °C

Isobutyraldehyde

3-(3-Fluorophenyl)-2,2-dimethylpropanal

Click to download full resolution via product page

Caption: Proposed synthesis of 3-(3-Fluorophenyl)-2,2-dimethylpropanal.

Step-by-Step Experimental Protocol
Materials:

3-Fluorobenzyl bromide

Isobutyraldehyde

Sodium hydroxide (NaOH), powdered

Tetrabutylammonium bromide (TBAB)

Toluene

Deionized water

Anhydrous magnesium sulfate (MgSO4)
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Standard laboratory glassware for organic synthesis (round-bottom flask, condenser,

dropping funnel, etc.)

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a

dropping funnel, a magnetic stirrer, and an inert atmosphere inlet, suspend powdered NaOH

(1.2 equivalents) and a catalytic amount of tetrabutylammonium bromide (TBAB, ~0.05

equivalents) in toluene.

Addition of Reactants: Heat the suspension to 70 °C with vigorous stirring. A mixture of 3-

fluorobenzyl bromide (1.0 equivalent) and isobutyraldehyde (1.2 equivalents) is then added

dropwise to the heated suspension over a period of 1 hour.

Reaction Monitoring: Maintain the reaction mixture at 70 °C and monitor the progress of the

reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting

material (3-fluorobenzyl bromide) is consumed.

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the

solid sodium bromide and excess sodium hydroxide. Wash the solids with two portions of

toluene.

Extraction and Purification: Combine the filtrates and wash with deionized water to remove

any remaining salts and base. Dry the organic layer over anhydrous magnesium sulfate,

filter, and concentrate the solvent under reduced pressure. The crude product can be purified

by vacuum distillation or column chromatography on silica gel to yield pure 3-(3-
Fluorophenyl)-2,2-dimethylpropanal.

Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the expected spectroscopic features can be

predicted based on the chemical structure and data from analogous compounds.

¹H NMR Spectroscopy
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Aldehydic Proton (CHO): A singlet or a narrow triplet (due to potential long-range coupling) is

expected in the downfield region, typically around δ 9.5-10.0 ppm.

Aromatic Protons (Ar-H): A complex multiplet pattern is anticipated in the region of δ 6.8-7.4

ppm, characteristic of a 1,3-disubstituted benzene ring containing an electron-withdrawing

fluorine atom.

Methylene Protons (CH₂): A singlet is expected for the two protons of the methylene group

adjacent to the aromatic ring, likely in the range of δ 2.7-3.0 ppm.

Methyl Protons (C(CH₃)₂): A singlet integrating to six protons is expected for the two

equivalent methyl groups, likely in the upfield region around δ 1.0-1.2 ppm.

¹³C NMR Spectroscopy
Carbonyl Carbon (C=O): A signal in the highly deshielded region, characteristic of an

aldehyde, is expected around δ 200-205 ppm.

Aromatic Carbons (Ar-C): Six signals are expected in the aromatic region (δ 110-165 ppm).

The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling

constant (¹JCF). The other aromatic carbons will show smaller two- and three-bond C-F

couplings.

Quaternary Carbon (C(CH₃)₂): A signal for the quaternary carbon is expected around δ 45-50

ppm.

Methylene Carbon (CH₂): A signal for the methylene carbon is expected around δ 40-45

ppm.

Methyl Carbons (CH₃): A signal for the two equivalent methyl carbons is expected in the

upfield region, around δ 20-25 ppm.

Infrared (IR) Spectroscopy
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1720-

1740 cm⁻¹.

C-H Stretch (Aldehyde): Two weak bands are expected around 2820 cm⁻¹ and 2720 cm⁻¹.
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C-F Stretch: A strong absorption band is expected in the fingerprint region, typically between

1000-1400 cm⁻¹.

Aromatic C=C Stretches: Medium to weak absorption bands are expected in the 1450-1600

cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane bending vibrations in the 680-900 cm⁻¹ region will be

indicative of the 1,3-substitution pattern.

Mass Spectrometry (MS)
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 180.

Fragmentation Pattern: Common fragmentation pathways would include the loss of the

formyl radical (CHO), leading to a fragment at m/z = 151, and cleavage of the benzylic C-C

bond, resulting in a fluorobenzyl cation at m/z = 109.

Potential Applications in Research and
Development
The structural features of 3-(3-Fluorophenyl)-2,2-dimethylpropanal make it an attractive

building block in drug discovery and materials science.

Medicinal Chemistry
The incorporation of fluorine into drug candidates is a well-established strategy to enhance

metabolic stability, improve binding affinity, and modulate lipophilicity and pKa[3]. The 3-

fluorophenyl motif is present in numerous bioactive molecules. The aldehyde functionality of

this compound serves as a versatile handle for a variety of chemical transformations, including:

Reductive Amination: To synthesize novel amines and their derivatives, which are common

scaffolds in pharmaceuticals.

Wittig and Horner-Wadsworth-Emmons Reactions: To form alkenes, providing access to a

wider range of molecular architectures.
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Aldol and Related Condensation Reactions: To form new carbon-carbon bonds and build

more complex molecular frameworks.

The neopentyl group adjacent to the aldehyde provides steric bulk, which can influence the

conformational preferences of the molecule and its interactions with biological targets.

Agrochemicals
Similar to its applications in medicinal chemistry, the fluorophenylpropanal scaffold could be

utilized in the synthesis of novel herbicides, pesticides, and fungicides. The presence of

fluorine can enhance the efficacy and environmental persistence of these agents.

Conclusion
3-(3-Fluorophenyl)-2,2-dimethylpropanal is a promising, yet underexplored, chemical entity.

This guide has provided a comprehensive overview of its chemical identity, a plausible

synthetic route, and its potential applications based on established chemical principles and

data from related compounds. The unique combination of a fluorinated aromatic ring and a

sterically hindered aldehyde makes it a valuable tool for chemists in both academic and

industrial research. Further experimental validation of its properties and reactivity is warranted

and will undoubtedly open new avenues for its application in the development of novel

functional molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Contact our Ph.D. Support Team for a compatibility check
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